N-benzyl-5H-purin-6-amine
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Overview
Description
N-benzyl-5H-purin-6-amine: is a purine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 9-position of the purine ring, which is a bicyclic aromatic heterocycle. The purine ring system is a fundamental component of many biologically significant molecules, including nucleotides and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5H-purin-6-amine typically involves the reaction of 6-chloropurine with benzylamine. The process can be carried out under microwave irradiation to enhance the reaction rate and yield. The reaction conditions generally include:
Reactants: 6-chloropurine, benzylamine
Solvent: 1-butanol
Catalyst: DIPEA (N,N-diisopropylethylamine)
Temperature: 150°C
Reaction Time: 1 hour
After the reaction, the solvent is evaporated under vacuum, and the crude product is purified by column chromatography to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-5H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-benzyl-5H-purin-6-one, while reduction can yield this compound derivatives with different substituents .
Scientific Research Applications
N-benzyl-5H-purin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Industry: Utilized as a plant growth regulator to enhance the yield and shelf life of agricultural products.
Mechanism of Action
The mechanism of action of N-benzyl-5H-purin-6-amine involves its interaction with specific molecular targets and pathways. In the context of stem cell research, it has been shown to promote the self-renewal of spermatogonial stem cells by increasing their proliferation rate. This effect is likely mediated through the activation of signaling pathways that regulate stem cell maintenance and differentiation .
Comparison with Similar Compounds
N-benzyl-5H-purin-6-amine can be compared with other purine derivatives, such as:
6-Benzylaminopurine: A synthetic cytokinin used in plant tissue culture to promote cell division and growth.
2,6,9-Trisubstituted Purine Derivatives: Investigated for their potential role as apoptosis-inducing agents in cancer therapy.
Uniqueness: this compound is unique due to its specific substitution pattern and its ability to promote stem cell self-renewal. This property distinguishes it from other purine derivatives that may have different biological activities and applications.
Similar Compounds
- 6-Benzylaminopurine
- 2,6,9-Trisubstituted Purine Derivatives
- 5H-purin-6-amine
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
N-benzyl-5H-purin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8,10H,6H2,(H,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMCIUSDDROQAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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